![molecular formula C22H16O B12525339 10-[(2-Methylphenyl)methylidene]anthracen-9(10H)-one CAS No. 675106-89-5](/img/structure/B12525339.png)
10-[(2-Methylphenyl)methylidene]anthracen-9(10H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-[(2-Methylphenyl)methylidene]anthracen-9(10H)-one is an anthracene-based derivative. Anthracene derivatives are known for their unique photophysical and electrochemical properties, making them valuable in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10-[(2-Methylphenyl)methylidene]anthracen-9(10H)-one typically involves the condensation of 2-methylbenzaldehyde with anthracene-9(10H)-one. This reaction is often carried out in the presence of a base, such as potassium hydroxide, under reflux conditions .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
10-[(2-Methylphenyl)methylidene]anthracen-9(10H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to the corresponding alcohol.
Substitution: Electrophilic substitution reactions can introduce different substituents on the anthracene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Friedel-Crafts acylation and alkylation reactions are common, using catalysts like aluminum chloride.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Anthracene alcohol derivatives.
Substitution: Various substituted anthracene derivatives.
Applications De Recherche Scientifique
10-[(2-Methylphenyl)methylidene]anthracen-9(10H)-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in photodynamic therapy.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices
Mécanisme D'action
The mechanism of action of 10-[(2-Methylphenyl)methylidene]anthracen-9(10H)-one involves its interaction with various molecular targets. In photodynamic therapy, it generates reactive oxygen species upon light activation, leading to cell damage and death. The exact molecular pathways depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 9-(4-Phenyl)anthracene
- 9-(4-Phenylethynyl)anthracene
- 9,10-Bis(phenylethynyl)anthracene
Uniqueness
10-[(2-Methylphenyl)methylidene]anthracen-9(10H)-one is unique due to its specific substitution pattern, which imparts distinct photophysical properties. This makes it particularly valuable in applications requiring specific light absorption and emission characteristics .
Propriétés
Numéro CAS |
675106-89-5 |
|---|---|
Formule moléculaire |
C22H16O |
Poids moléculaire |
296.4 g/mol |
Nom IUPAC |
10-[(2-methylphenyl)methylidene]anthracen-9-one |
InChI |
InChI=1S/C22H16O/c1-15-8-2-3-9-16(15)14-21-17-10-4-6-12-19(17)22(23)20-13-7-5-11-18(20)21/h2-14H,1H3 |
Clé InChI |
OBVOIQPNKQEYGQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C=C2C3=CC=CC=C3C(=O)C4=CC=CC=C42 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


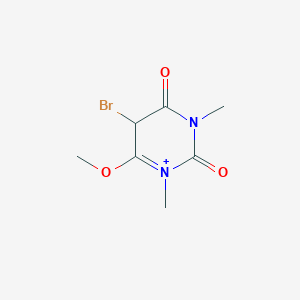
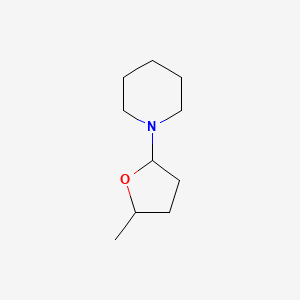
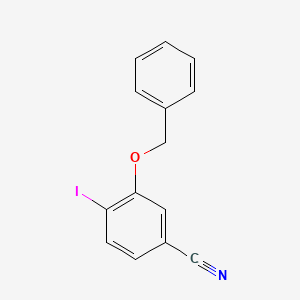
![Benzamide, N-[6-[(6,7-dimethoxy-4-quinolinyl)oxy]-1-methyl-1H-indazol-3-yl]-3-(trifluoromethyl)-](/img/structure/B12525275.png)
![2-Bromo-1,3-bis{[2-(2-chloroethoxy)ethoxy]methyl}benzene](/img/structure/B12525276.png)
![1,3-Dimethoxy-4-[(E)-1-phenylbut-1-en-3-yl]benzene](/img/structure/B12525284.png)

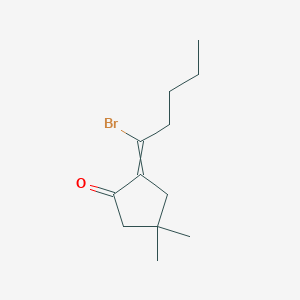
![2-[2-(5-Methylpyridin-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12525304.png)
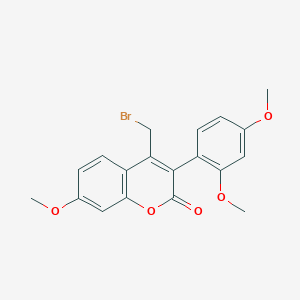
![Propanedioic acid, methoxy[(1R)-2-nitro-1-phenylethyl]-, dimethyl ester](/img/structure/B12525308.png)
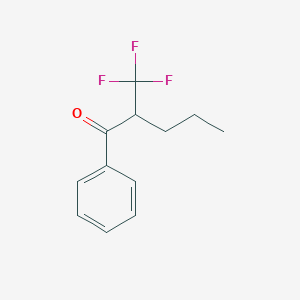
![4,4-Bis[(benzyloxy)methyl]-2-(1-phenylpropylidene)cyclopentan-1-ol](/img/structure/B12525323.png)
![4-[5-(Furan-2-yl)-1,2-oxazolidin-3-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12525328.png)
